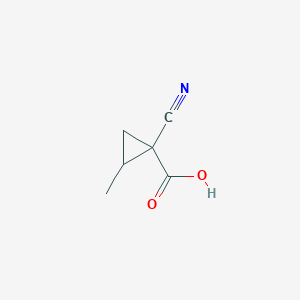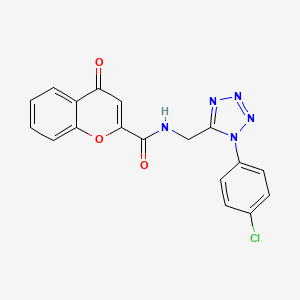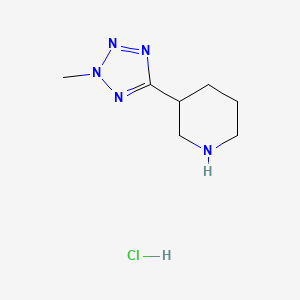
1-Cyano-2-methylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H7NO2. It has a molecular weight of 125.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2H2,1H3,(H,8,9) . This indicates the structural arrangement of atoms in the molecule but does not provide a visual representation.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The boiling point and other physical and chemical properties are not specified in the sources I found.Aplicaciones Científicas De Investigación
Biological Activities of Cyclopropane-Containing Compounds
Cyclopropane moieties are prevalent in a wide range of natural products and synthetic compounds, exhibiting diverse biological activities. For instance, cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) and its analogs have shown a variety of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral effects. These compounds have been isolated from plants and microorganisms, characterized, synthesized, and evaluated for their biological functions, highlighting the significance of the cyclopropane ring in medicinal chemistry and drug design (Coleman & Hudson, 2016).
Synthetic Applications and Methodologies
Cyclopropane derivatives, including 1-cyanocyclopropane-1-carboxylates, have been utilized in synthetic chemistry to create structurally diverse compounds. For example, Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have efficiently synthesized 1,3,5-trisubstituted pyrazoles, demonstrating the versatility of cyclopropane derivatives in constructing complex molecular frameworks (Xue et al., 2016).
Additionally, the cyclopropane ring has been effectively used to restrict the conformation of biologically active compounds, enhancing their activity and providing insights into bioactive conformations. This approach was illustrated in the synthesis of conformationally restricted analogues of histamine, where chiral cyclopropane units bearing functionalized carbon substituents played a crucial role in determining the biological activity of the resulting compounds (Kazuta, Matsuda, & Shuto, 2002).
Agronomic Applications and Stress Mitigation in Plants
Cyclopropane-containing compounds such as ACC have also been explored for their agronomic applications, particularly in stress mitigation in plants. Studies have shown that ACC deaminase-producing beneficial rhizobacteria can improve plant growth and biomass under stress conditions by degrading ACC, thereby reducing stress-induced ethylene in host plants. This application highlights the potential of cyclopropane derivatives in agriculture, focusing on enhancing crop resilience to environmental stresses (Tiwari et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyano-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-6(4,3-7)5(8)9/h4H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXVFPBFTSFMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564949-98-9 |
Source


|
| Record name | 1-cyano-2-methylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)
![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)


![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)
![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)

![Benzo[b]thiophene-4-methanamine hydrochloride](/img/structure/B2751619.png)
![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)


